molecular formula C16H22O11 B8082879 beta-D-Fructopyranose pentaacetate

beta-D-Fructopyranose pentaacetate

Cat. No. B8082879
M. Wt: 390.34 g/mol
InChI Key: JTQZPXRNYVFCJI-WCVJEAGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Fructopyranose pentaacetate is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mass Spectrometry Analysis : Beta-D-Fructopyranose pentaacetate has been examined using chemical-ionization mass spectrometry, providing insights into its molecular weight and fragmentation patterns. This application is crucial for understanding the structural aspects of sugar derivatives (Horton, Wander, & Foltz, 1974).

  • Enzymatic Hydrolysis : Research has explored the hydrolysis of this compound, both chemically and enzymatically, highlighting its role in the preparation of various glucose esters (Shaw & Klibanov, 1987).

  • Synthesis of Mirror-Image Carbohydrates : this compound has been used in synthesizing mirror-image oligosaccharides, demonstrating its versatility in carbohydrate synthesis (Boulineau & Wei, 2004).

  • Studies on Yeast Hexokinase : Research involving beta-D-Fructopyranose and yeast hexokinase provided insights into sugar metabolism and fermentation processes (Gottschalk, 1945).

  • Synthesis of Functionalised Cyclohexanes : this compound has been used in the synthesis of cyclohexane derivatives, demonstrating its utility in organic synthesis (Blattner, 1982).

  • Radiation Effects on Carbohydrates : Studies have shown that this compound undergoes changes upon exposure to ionizing radiations, highlighting its potential in radiation chemistry research (Wolfrom, Binkley, McCabe, Han, & Michelakis, 1959).

  • QM/MM Study : A study utilized quantum mechanics/molecular mechanics (QM/MM) methodology to analyze the tautomers of D-fructose in aqueous solutions, including beta-D-Fructopyranose (Costa, 2005).

  • Biophysical Responses in Pancreatic Islets : this compound has been studied for its effects on electrical activity and cytosolic Ca2+ in mouse pancreatic islets, providing insights into its potential biomedical applications (Pomares et al., 1999).

properties

IUPAC Name

[(2S,3S,4R,5R)-2,3,4,5-tetraacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQZPXRNYVFCJI-WCVJEAGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.